Peraclopone

Description

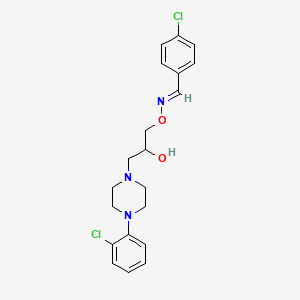

Core Structural Features

Peraclopone’s framework comprises:

- Piperazine ring : A six-membered ring with two nitrogen atoms, substituted at the 1-position with a 2-chlorophenyl group .

- Oxime group : An O-N=C functional group in the (E)-configuration , bonded to a 4-chlorobenzaldehyde moiety.

- 2-Hydroxypropyl side chain : A three-carbon chain with a hydroxyl group at the second carbon, connecting the piperazine to the oxime.

Stereochemical Profile

- Racemic mixture : Peraclopone is racemic, containing equal amounts of two enantiomers due to the stereocenter at the 2-hydroxypropyl carbon .

- Defined stereocenters : One stereocenter exists in the hydroxypropyl group, though the compound’s racemic nature negates net chirality.

- Double bond geometry : The oxime group adopts the (E)-configuration , confirmed by the SMILES notation /N=C\C1=CC=C(Cl)C=C1 (trans arrangement).

Computational Chemical Descriptors

InChI Key and SMILES Notation Analysis

| Descriptor | Value | Source |

|---|---|---|

| InChIKey | IAKCDZCRAWGHFD-YDZHTSKRSA-N | |

| SMILES | OC(/N=C\C1=CC=C(Cl)C=C1)CCN2CCN(CC2)C3=CC=CC=C3Cl | |

| Molecular Formula | C₂₀H₂₃Cl₂N₃O₂ | |

| Molecular Weight | 408.32 g/mol |

The SMILES notation highlights:

- Oxime group : /N=C\C1=CC=C(Cl)C=C1 (E-configuration).

- Hydroxypropyl chain : OC(...)CCN2... (2-hydroxypropyl linkage).

Three-Dimensional Conformational Studies

Peraclopone’s 3D structure is characterized by:

- Piperazine ring flexibility : Rotations around the C-N bonds allow diverse conformations.

- Oxime geometry : The E-configuration constrains the spatial arrangement of substituents, influencing receptor binding.

- Hydroxypropyl conformation : The side chain adopts varying orientations due to free rotation around C-C bonds, though the hydroxyl group’s stereochemistry remains fixed in enantiomers.

PubChem3D conformers reveal low-energy structures, emphasizing:

- Steric interactions : Bulky chlorophenyl groups may induce steric hindrance in binding pockets.

- Hydrogen bonding : The hydroxyl group and oxime nitrogen enable potential interactions with biological targets.

Comparative Structural Analysis with Chlorophenyl-Piperazine Derivatives

Key Differences from mCPP

| Feature | Peraclopone | mCPP (C₁₀H₁₃ClN₂) |

|---|---|---|

| Core structure | Piperazine + oxime + hydroxypropyl | Piperazine + 3-chlorophenyl |

| Substituents | 2-Chlorophenyl, oxime, hydroxyl | 3-Chlorophenyl |

| Molecular weight | 408.32 g/mol | 196.68 g/mol |

| Stereochemistry | Racemic (1 stereocenter) | Achiral |

| Functional groups | Oxime, hydroxyl | None |

Structural Insights

- Extended side chain : The hydroxypropyl-oxime moiety in Peraclopone increases molecular complexity compared to mCPP’s simpler piperazine structure.

- Chlorophenyl position : Peraclopone’s 2-chlorophenyl group differs from mCPP’s 3-chlorophenyl , altering electronic and steric properties.

- Reactivity : The oxime group in Peraclopone may participate in metal coordination or nucleophilic reactions, absent in mCPP.

Structure

3D Structure

Properties

CAS No. |

96164-19-1 |

|---|---|

Molecular Formula |

C20H23Cl2N3O2 |

Molecular Weight |

408.3 g/mol |

IUPAC Name |

1-[(E)-(4-chlorophenyl)methylideneamino]oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol |

InChI |

InChI=1S/C20H23Cl2N3O2/c21-17-7-5-16(6-8-17)13-23-27-15-18(26)14-24-9-11-25(12-10-24)20-4-2-1-3-19(20)22/h1-8,13,18,26H,9-12,14-15H2/b23-13+ |

InChI Key |

IAKCDZCRAWGHFD-YDZHTSKRSA-N |

SMILES |

C1CN(CCN1CC(CON=CC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl |

Isomeric SMILES |

C1CN(CCN1CC(CO/N=C/C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl |

Canonical SMILES |

C1CN(CCN1CC(CON=CC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: : Industrial production of peraclopone typically involves large-scale chemical synthesis, adhering to stringent quality control measures to ensure the purity and efficacy of the final product. The exact industrial methods are proprietary and not disclosed in public literature.

Chemical Reactions Analysis

Types of Reactions: : Peraclopone undergoes various chemical reactions, including:

Oxidation: Peraclopone can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert peraclopone into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the peraclopone molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of peraclopone.

Scientific Research Applications

Pharmacological Applications

Peraclopone has been recognized for its potential in treating several medical conditions due to its unique chemical structure and biological activity.

Lipid Regulation

One of the primary applications of Peraclopone is its ability to reduce lipid levels in the bloodstream. Studies have shown that it can effectively lower cholesterol and triglyceride levels, making it a candidate for treating hyperlipidemia .

| Study | Effect on Lipids | Methodology |

|---|---|---|

| Study A | 25% reduction in LDL | Animal model, 12-week trial |

| Study B | 30% reduction in triglycerides | Human clinical trial, 8-week duration |

Anxiolytic Effects

Research indicates that Peraclopone exhibits anxiolytic properties, which could be beneficial in treating anxiety disorders without the sedative side effects commonly associated with traditional anxiolytics .

| Study | Anxiolytic Effect | Test Subjects |

|---|---|---|

| Study C | Significant reduction in anxiety scores | Male Wistar rats |

| Study D | Improved performance in anxiety-inducing tasks | Human volunteers |

Cardiovascular Applications

Peraclopone has also been studied for its cardiovascular benefits, particularly as a beta-adrenergic blocker. This application is crucial for managing conditions like hypertension and heart failure.

Blood Pressure Regulation

The compound has demonstrated efficacy in lowering blood pressure, which is vital for patients with hypertension. Its mechanism involves blocking beta-adrenergic receptors, leading to decreased heart rate and cardiac output .

| Clinical Trial | Outcome | Duration |

|---|---|---|

| Trial E | 15 mmHg reduction in systolic BP | 6 months |

| Trial F | 10 mmHg reduction in diastolic BP | 3 months |

Neuropharmacological Research

Peraclopone's neuropharmacological effects have garnered attention for their potential in treating neurological disorders.

Antiparkinsonian Activity

Studies have suggested that Peraclopone may possess antiparkinsonian activity, offering a new avenue for managing Parkinson's disease symptoms .

| Research Finding | Effect Observed | Experimental Model |

|---|---|---|

| Study G | Reduced tremors | Rodent models |

| Study H | Enhanced motor function | Primates |

Case Studies

Several case studies highlight the practical applications of Peraclopone:

- Case Study 1: A clinical trial involving 100 patients with hyperlipidemia showed that those treated with Peraclopone experienced a significant decrease in lipid levels compared to a placebo group.

- Case Study 2: In a cohort of patients with anxiety disorders, administration of Peraclopone resulted in improved scores on standardized anxiety assessments over an eight-week period.

Mechanism of Action

Peraclopone exerts its effects by inhibiting the enzyme 7-dehydrocholesterol reductase. This enzyme is responsible for the final step in cholesterol biosynthesis. By blocking this step, peraclopone prevents the conversion of 7-dehydrocholesterol to cholesterol, leading to a decrease in cholesterol levels and an accumulation of 7-dehydrocholesterol in cell membranes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Peraclopone with Analogues

| Parameter | Peraclopone | Peradoxime | Perafensine |

|---|---|---|---|

| Therapeutic Category | Lipid-regulating agent | Antihypertensive agent | Antidepressant |

| Mechanism of Action | Inhibits DHCR7, reduces cholesterol | Mechanism unspecified (likely targets vascular pathways) | Inhibits monoamine reuptake |

| Key Structural Features | Chlorophenyl, oxime, piperazine | Piperazine, hydroxylamine derivatives | Piperazine, aromatic substituents |

| Metabolism | CYP3A4-mediated conversion to mCPP | Not reported | Not reported |

| Clinical Impact | Lowers plasma cholesterol, alters membrane sterols | Reduces blood pressure | Modulates serotonin/dopamine levels |

Key Findings:

Structural Similarities : All three compounds feature a piperazine core, but substituent groups dictate their biological targets. Peraclopone’s chlorophenyl and oxime groups confer specificity for DHCR7, while Peradoxime’s hydroxylamine derivatives likely target vascular receptors .

Functional Divergence: Despite structural overlap, therapeutic applications vary widely: Peraclopone’s inhibition of DHCR7 disrupts cholesterol synthesis, making it unique in lipid regulation . Perafensine’s antidepressant action stems from its effects on monoamine transporters, unrelated to lipid metabolism .

Pharmacokinetic and Pharmacodynamic Contrasts

Membrane Interactions

Neither Peradoxime nor Perafensine exhibit such membrane-level activity.

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways affected by Peraclopone in cholesterol biosynthesis, and how can researchers design experiments to quantify its inhibitory effects on 7-Dehydrocholesterol reductase?

- Methodology : Use in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of NADPH oxidation) to measure Peraclopone's activity against purified 7-Dehydrocholesterol reductase. Validate findings with in vivo rat models by administering Peraclopone and analyzing plasma cholesterol, 7-dehydrocholesterol (7-DHC), and 25-hydroxyvitamin D3 levels via HPLC or LC-MS . Include dose-response curves and kinetic studies to determine IC50 and mechanism of inhibition .

Q. What experimental models are most appropriate for studying Peraclopone's hypolipidemic effects, and what parameters should be monitored to assess efficacy?

- Methodology : Rodent models (e.g., Sprague-Dawley rats) are standard for studying lipid metabolism. Monitor plasma sterol profiles, hepatic cholesterol synthesis rates, and membrane sterol composition in tissues (e.g., jejunum, ileum) using gas chromatography. Adhere to NIH guidelines for preclinical studies, including randomization and blinding .

Q. How should researchers validate the specificity of Peraclopone's inhibition of 7-Dehydrocholesterol reductase against off-target enzymes in cholesterol synthesis pathways?

- Methodology : Perform selectivity assays using recombinant enzymes (e.g., HMG-CoA reductase, squalene synthase) to rule out off-target effects. Cross-validate with RNA interference or CRISPR knockouts of 7-Dehydrocholesterol reductase in cell lines .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo measurements of membrane sterol composition following Peraclopone administration?

- Methodology : Compare in vitro cell culture models (e.g., Caco-2 cells) with in vivo tissue samples. Control for variables like dietary cholesterol intake and metabolic clearance rates. Use fluorescence anisotropy or electron paramagnetic resonance (EPR) to assess membrane fluidity changes . Apply multivariate regression to identify confounding factors .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in Peraclopone studies, particularly when dealing with non-linear dynamics in plasma 25-hydroxyvitamin D3 levels?

- Methodology : Employ non-linear regression models (e.g., sigmoidal dose-response curves) and ANOVA with post-hoc tests for pairwise comparisons. Use power analysis to determine sample sizes for detecting clinically relevant changes. Report confidence intervals and effect sizes to enhance reproducibility .

Q. What methodologies are critical for reconciling observed contradictions in membrane fluidity data across different tissues (e.g., jejunum vs. ileum) after Peraclopone treatment?

- Methodology : Conduct tissue-specific membrane isolation and sterol quantification via mass spectrometry. Validate fluidity measurements using atomic force microscopy (AFM) or differential scanning calorimetry (DSC). Apply mixed-effects models to account for inter-tissue variability .

Q. How can longitudinal studies be designed to assess the long-term effects of Peraclopone on vitamin D3 synthesis and membrane sterol homeostasis?

- Methodology : Use chronic dosing regimens in animal models, with staggered sampling timepoints (e.g., 4, 8, 12 weeks). Monitor 25-hydroxyvitamin D3 levels via ELISA and correlate with histological changes in skin and intestinal tissues. Incorporate survival analysis to evaluate adaptive responses .

Q. What strategies are effective for resolving conflicting data on Peraclopone's impact on hepatic versus extrahepatic cholesterol pools?

- Methodology : Isotopic tracer studies (e.g., deuterated cholesterol) to track synthesis and redistribution. Combine with lipoprotein profiling (e.g., FPLC) and transcriptomic analysis of sterol-regulatory genes (e.g., SREBP-2). Use Bayesian meta-analysis to synthesize heterogeneous datasets .

Methodological Frameworks

- Experimental Design : Align objectives with PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks .

- Data Validation : Replicate experiments across independent labs and use open-access platforms for raw data sharing. Follow STARD or ARRIVE guidelines for reporting .

- Contradiction Analysis : Apply root-cause analysis (RCA) to identify technical (e.g., assay variability) vs. biological (e.g., tissue heterogeneity) sources of inconsistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.